molecular formula C52H56Cl2N4O18 B1242829 Carminazine CAS No. 79862-95-6

Carminazine

Cat. No.: B1242829
CAS No.: 79862-95-6
M. Wt: 1095.9 g/mol
InChI Key: GFFMDWVTTRHUKE-JKJZDBGASA-N
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Description

Carminazine (carminomycin azine) is a semisynthetic anthracycline derivative synthesized via condensation of carminomycin with hydrazine hydrate . Developed to mitigate the toxicity of its parent compound, carminomycin, this compound retains antitumor properties while demonstrating significantly reduced systemic toxicity. Preclinical studies in murine models revealed that this compound’s intravenous (IV) and oral toxicities are 2-fold and 7-fold lower, respectively, compared to carminomycin . However, its antitumor efficacy against lymphosarcoma L10-1 was inferior to carminomycin, suggesting a trade-off between safety and potency .

Properties

CAS No.

79862-95-6

Molecular Formula

C52H56Cl2N4O18

Molecular Weight

1095.9 g/mol

IUPAC Name

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-[(E)-N-[(E)-1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]-C-methylcarbonimidoyl]-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione;dihydrochloride

InChI

InChI=1S/C52H54N4O18.2ClH/c1-17-41(59)25(53)11-31(71-17)73-29-15-51(69,13-23-35(29)49(67)39-37(45(23)63)43(61)21-7-5-9-27(57)33(21)47(39)65)19(3)55-56-20(4)52(70)14-24-36(30(16-52)74-32-12-26(54)42(60)18(2)72-32)50(68)40-38(46(24)64)44(62)22-8-6-10-28(58)34(22)48(40)66;;/h5-10,17-18,25-26,29-32,41-42,57-60,63-64,67-70H,11-16,53-54H2,1-4H3;2*1H/b55-19+,56-20+;;

InChI Key

GFFMDWVTTRHUKE-JKJZDBGASA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=NN=C(C)C6(CC(C7=C(C6)C(=C8C(=C7O)C(=O)C9=C(C8=O)C=CC=C9O)O)OC1CC(C(C(O1)C)O)N)O)C)O)N)O.Cl.Cl

Isomeric SMILES

CC1OC(CC(C1O)N)OC2C3=C(C(=C4C(=O)C5=C(C(=O)C4=C3O)C(=CC=C5)O)O)CC(C2)(O)/C(=N/N=C(/C6(CC7=C(C(=C8C(=O)C9=C(C(=O)C8=C7O)C=CC=C9O)O)C(C6)OC1OC(C(C(C1)N)O)C)O)\C)/C.Cl.Cl

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=NN=C(C)C6(CC(C7=C(C6)C(=C8C(=C7O)C(=O)C9=C(C8=O)C=CC=C9O)O)OC1CC(C(C(O1)C)O)N)O)C)O)N)O.Cl.Cl

Synonyms

carminazine
carminomycin azine

Origin of Product

United States

Comparison with Similar Compounds

Carminomycin Derivatives

Carminazine and other carminomycin derivatives, such as 14-chlorcarminomycin, have been evaluated for their therapeutic indices. Key findings include:

Table 1: Toxicity Profile Comparison
Compound IV Toxicity (Relative to Carminomycin) Oral Toxicity (Relative to Carminomycin) Hemopoiesis Impact
Carminomycin 1x (Baseline) 1x (Baseline) Myelosuppression observed
This compound 0.5x 0.14x Similar to carminomycin
Table 2: Antitumor Efficacy in Preclinical Models
Compound Tumor Model Efficacy Metric Efficacy vs. Carminomycin
Carminomycin Lymphosarcoma L10-1 Baseline inhibition N/A
This compound Lymphosarcoma L10-1 Reduced tumor growth inhibition Inferior
14-Chlorcarminomycin Leukemia P-388 165% increase in average lifespan vs. control Inferior

While 14-chlorcarminomycin showed moderate activity against leukemia P-388, it remained less effective than carminomycin . Other derivatives, such as 14-salicyloyloxycarminomycin and 14-quinaldinoyloxyrubomycin, were universally inferior in antitumor activity across models .

Structural and Functional Insights

  • This compound : Hydrazine modification likely alters pharmacokinetics, reducing acute toxicity but impairing DNA intercalation or topoisomerase inhibition—key mechanisms of anthracyclines.
  • 14-Chlorcarminomycin: Chlorination at the 14-position may enhance stability or uptake but fails to surpass the parent compound’s efficacy.

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